N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-pyrazol-1-ylethoxy)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c19-15(12-2-3-13-14(10-12)22-11-21-13)16-5-8-20-9-7-18-6-1-4-17-18/h1-4,6,10H,5,7-9,11H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUQSQMULWELIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCOCCN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a pyrazole moiety with a benzo[d][1,3]dioxole structure, which is known for its diverse pharmacological properties. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.
Molecular Characteristics
- Molecular Formula : C16H19N3O4
- Molecular Weight : 317.345 g/mol
- CAS Number : 2034536-92-8
Structural Features
The compound's structure consists of:
- A pyrazole ring, which is often associated with anti-inflammatory and analgesic activities.
- A benzo[d][1,3]dioxole moiety that contributes to its pharmacological profile.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit specific enzyme pathways or modulate receptor activity, leading to therapeutic effects.
Pharmacological Effects
Research indicates that compounds containing pyrazole and benzo[d][1,3]dioxole structures exhibit a range of biological activities:
- Anti-inflammatory Activity : Pyrazole derivatives have been shown to possess significant anti-inflammatory properties. For instance, studies have demonstrated that certain pyrazole compounds selectively inhibit COX-2 enzymes, which are involved in inflammation processes .
- Antimicrobial Activity : Some derivatives have demonstrated efficacy against various bacterial strains. The presence of specific functional groups enhances their antimicrobial properties .
Table 1: Summary of Biological Activities
Detailed Findings
- Anti-inflammatory Studies : A review highlighted that pyrazole derivatives exhibit varying degrees of COX-1/COX-2 inhibitory activities. For example, certain compounds displayed minimal degenerative changes in histopathological studies on rats, indicating their safety profile alongside efficacy .
- Antimicrobial Testing : A series of synthesized pyrazole derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the chemical structure significantly influenced the antimicrobial potency .
- Safety Profile : Acute toxicity studies revealed that several derivatives had an LD50 greater than 2000 mg/kg in mice, suggesting a favorable safety margin for further development .
Comparison with Similar Compounds
Structural Analogues with Varying Amine Substituents
The benzo[d][1,3]dioxole-5-carboxamide scaffold is shared among several compounds, differing primarily in the substituent attached to the amide nitrogen:
Key Observations :
- Electronics and Hydrophobicity: The target compound’s pyrazole-ethoxyethyl group introduces both polar (ether, pyrazole) and hydrophobic (ethyl chains) elements, contrasting with the purely aromatic (HSD-2, HSD-4, 3z) or aliphatic (No. 1767) substituents in analogs.
Metabolic Stability
Data from N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (No. 1767) reveal rapid metabolism in rat hepatocytes without amide bond hydrolysis, suggesting enzymatic modifications (e.g., oxidation) rather than cleavage of the carboxamide . By contrast, simpler analogs like 3z (phenyl substituent) may exhibit slower metabolism due to reduced aliphatic chain reactivity. The target compound’s pyrazole-ethoxyethyl group could either enhance stability (via steric shielding) or increase susceptibility to oxidative metabolism, depending on enzyme specificity.
Physicochemical Properties
- Melting Points: HSD-2 and HSD-4 exhibit high melting points (150–177°C), indicative of crystalline solids, whereas aliphatic analogs (e.g., No. 1767) are likely oils or low-melting solids .
- Solubility : The target compound’s ethoxyethyl-pyrazole chain may improve aqueous solubility compared to purely aromatic analogs (HSD-2, HSD-4) due to ether oxygen hydrogen bonding.
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range/Approach | Reference |
|---|---|---|
| Solvent | DMF, dichloromethane | |
| Temperature | 40–80°C | |
| Catalyst | Pd(PPh₃)₄ for coupling reactions | |
| Purification | Flash chromatography (ethyl acetate/hexane) |
How is the structural confirmation of the compound achieved post-synthesis?
Basic Research Question
Characterization relies on spectroscopic and analytical methods:
- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ identify functional groups (e.g., pyrazole protons at δ 7.5–8.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 386.1) .
- Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm⁻¹ confirm amide C=O stretching .
Q. Table 2: Example Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 7.8 ppm (pyrazole-H) | |
| ¹³C NMR | δ 165 ppm (amide C=O) | |
| HRMS | m/z 386.1 (C₁₉H₂₀N₃O₄⁺) |
How can researchers resolve discrepancies in reported biological activity data across studies?
Advanced Research Question
Conflicting data (e.g., IC₅₀ values) arise from assay variability. Methodological solutions include:
- Standardized Assays : Use consistent cell lines (e.g., HEK-293 for receptor binding) and controls .
- Dose-Response Validation : Repeat experiments with ≥3 biological replicates to assess reproducibility .
- Meta-Analysis : Compare structural analogs (e.g., benzo[d][1,3]dioxole derivatives) to identify activity trends .
What in silico methods predict the compound’s interaction with biological targets?
Advanced Research Question
Computational approaches guide mechanistic studies:
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., dopamine receptors) .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
- Pharmacophore Modeling : Identifies critical functional groups (e.g., pyrazole for hydrogen bonding) .
What purification techniques are effective for isolating this compound?
Intermediate Research Question
Effective methods depend on solubility and polarity:
- Recrystallization : Use ethanol/water mixtures for high-purity crystals .
- Column Chromatography : Silica gel with gradient elution (e.g., 5–20% methanol in DCM) .
- HPLC : Reverse-phase C18 columns resolve closely related by-products .
How should researchers design experiments to elucidate the compound’s mechanism of action?
Advanced Research Question
A multi-modal approach is critical:
- Kinetic Assays : Measure enzyme inhibition (e.g., kinase assays) under varying ATP concentrations .
- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY derivatives) tracks intracellular localization .
- CRISPR Screening : Identify gene knockouts that modulate compound efficacy .
How can conflicting solubility data in different solvents be addressed?
Intermediate Research Question
Standardize solubility testing protocols:
- DSC Analysis : Determines thermal stability and polymorphic forms affecting solubility .
- HPLC Quantification : Measure saturation concentrations in PBS, DMSO, and ethanol .
- Co-Solvency Studies : Use blends (e.g., PEG-400/water) to enhance solubility for in vitro assays .
What challenges arise when scaling up synthesis, and how are they mitigated?
Advanced Research Question
Scale-up introduces engineering and chemical challenges:
- Reactor Design : Continuous flow reactors improve heat/mass transfer for exothermic steps .
- By-Product Management : In-line IR monitors detect impurities early .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer processing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
